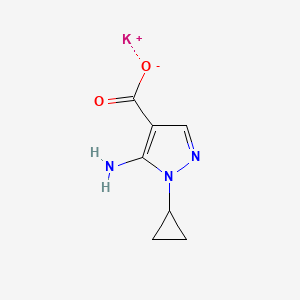

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate is a chemical compound with the molecular formula C7H9N3O2K It is a potassium salt of 5-amino-1-cyclopropylpyrazole-4-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate typically involves the reaction of 5-amino-1-cyclopropylpyrazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions generally include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity by binding to the active site or modulation of receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

- 5-Amino-1-methylpyrazole-4-carboxylate

- 5-Amino-1-phenylpyrazole-4-carboxylate

- 5-Amino-1-cyclopropylpyrazole-3-carboxylate

Uniqueness

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate, often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound is primarily recognized for its role as an inhibitor of specific protein kinases and its potential therapeutic applications against various diseases, including infections caused by Cryptosporidium parvum. Its biological activity is largely attributed to its structural characteristics, particularly the pyrazole moiety that facilitates interactions with target enzymes.

-

Inhibition of Kinases :

- This compound acts as a selective inhibitor of calcium-dependent protein kinases (CDPKs), particularly CpCDPK1. This inhibition is crucial for disrupting the life cycle of C. parvum, a significant pathogen in cryptosporidiosis.

- The compound has shown low-nanomolar inhibitory activity against CpCDPK1, leading to substantial reductions in parasite burden in in vivo models .

- Impact on Cellular Functions :

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-parasitic effects in vitro:

- Study on C. parvum : A series of compounds based on the 5-aminopyrazole scaffold were tested for their ability to inhibit C. parvum. The most promising candidates showed EC50 values ranging from 0.41 to 14.9 µM, indicating strong potential for therapeutic development against cryptosporidiosis .

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 0.41 | CDPK1 Inhibition |

| Compound 2 | 3.3 | CDPK1 Inhibition |

| Compound 3 | 14.9 | CDPK1 Inhibition |

In Vivo Studies

In vivo experiments have corroborated the findings from in vitro studies:

- Mouse Model : In a neonatal mouse model infected with C. parvum, administration of this compound at a dose of 25 mg/kg resulted in a significant reduction in oocyst shedding and parasite load .

| Treatment Group | Dose (mg/kg) | Oocyst Shedding Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Treatment A | 25 | 85 |

| Treatment B | 50 | 90 |

Pharmacokinetic Properties

Pharmacokinetic profiling indicates that this compound has favorable absorption and distribution characteristics:

- Bioavailability : Studies show that compounds within this class exhibit high maximum concentrations (Cmax) and areas under the curve (AUC), suggesting efficient systemic absorption following oral administration .

| Parameter | Value |

|---|---|

| Cmax | >0.4 µM |

| AUC | High |

| Terminal Half-life | Variable |

Properties

IUPAC Name |

potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.K/c8-6-5(7(11)12)3-9-10(6)4-1-2-4;/h3-4H,1-2,8H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHDAXKUVYRLQQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C(=O)[O-])N.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.